N-carbamoylputrescine
Overview
Description
N-carbamoylputrescine is an intermediate compound in the biosynthesis of polyamines, which are essential for cell growth and differentiation. It is a derivative of putrescine, a polyamine that plays a crucial role in cellular functions. This compound is formed through the enzymatic action of agmatine iminohydrolase on agmatine, followed by the hydrolysis of this compound to putrescine by this compound amidohydrolase .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-carbamoylputrescine can be synthesized through a multi-step enzymatic pathway. The process begins with the decarboxylation of arginine to form agmatine. Agmatine is then converted to this compound by agmatine iminohydrolase. Finally, this compound is hydrolyzed to putrescine by this compound amidohydrolase .
Industrial Production Methods: Industrial production of this compound typically involves the use of recombinant microorganisms engineered to express the necessary enzymes for the biosynthesis pathway. This biotechnological approach ensures high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: N-carbamoylputrescine primarily undergoes hydrolysis reactions. The hydrolysis of this compound by this compound amidohydrolase results in the formation of putrescine, ammonia, and carbon dioxide .
Common Reagents and Conditions: The hydrolysis reaction requires the presence of water and the enzyme this compound amidohydrolase. The reaction typically occurs under mild conditions, such as physiological pH and temperature .
Major Products: The major products of the hydrolysis of this compound are putrescine, ammonia, and carbon dioxide .
Scientific Research Applications
N-carbamoylputrescine has several applications in scientific research, particularly in the fields of chemistry, biology, and medicine:
Chemistry: It is used as an intermediate in the synthesis of polyamines, which are important for various chemical processes.
Mechanism of Action
N-carbamoylputrescine exerts its effects through its conversion to putrescine by the enzyme this compound amidohydrolase. This enzyme catalyzes the hydrolysis of this compound, resulting in the formation of putrescine, ammonia, and carbon dioxide. The putrescine produced is then further utilized in the biosynthesis of other polyamines, such as spermidine and spermine, which are essential for cellular functions .
Comparison with Similar Compounds
Putrescine: A polyamine that is directly produced from the hydrolysis of N-carbamoylputrescine.
Spermidine: A polyamine synthesized from putrescine and involved in cellular processes.
Spermine: Another polyamine derived from spermidine, playing a role in stabilizing cellular structures.
Uniqueness: this compound is unique in its role as an intermediate in the biosynthesis of polyamines. Unlike putrescine, spermidine, and spermine, which are final products in the polyamine biosynthesis pathway, this compound serves as a crucial intermediate that links the conversion of agmatine to putrescine .
Properties
IUPAC Name |
4-aminobutylurea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13N3O/c6-3-1-2-4-8-5(7)9/h1-4,6H2,(H3,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YANFYYGANIYHGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCNC(=O)N)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10218639 | |
Record name | N-Carbamoylputrescine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10218639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6851-51-0 | |
Record name | N-Carbamoylputrescine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6851-51-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Carbamoylputrescine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006851510 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Carbamoylputrescine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10218639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-CARBAMOYLPUTRESCINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q40BOH7F84 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | N-Carbamoylputrescine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033458 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.